molecular formula C18H27N3O2 B2446006 2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097912-61-1

2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2446006
CAS No.: 2097912-61-1
M. Wt: 317.433
InChI Key: YHZOWGRLIHCMMY-UHFFFAOYSA-N
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Description

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS# 2097912-61-1) is a synthetic bicyclic heterocyclic compound with a molecular formula of C18H27N3O2 and a molecular weight of 317.43 g/mol . This compound features a complex structure comprising a cyclopenta[c]pyridazin-3-one core linked to a piperidine ring that is further substituted with an oxolane (tetrahydrofuran) moiety. Its topological polar surface area is 45.1 Ų, and it has a calculated XLogP of 1.1, indicating moderate lipophilicity . The compound contains 4 hydrogen bond acceptors and 0 hydrogen bond donors . This substance is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are investigating novel synthetic compounds like this one to understand their potential interactions with biological systems, including their binding affinities for various receptor targets . The emergence of numerous novel synthetic molecules presents both challenges and opportunities for chemical biology research, as each analogue may present different toxicodynamic profiles . This product is offered to the scientific community to facilitate important research in chemical biology, pharmacology, and receptor studies. Proper safety protocols must be followed when handling this material, and it should be stored under appropriate conditions to maintain stability. Researchers should consult relevant safety data sheets before use.

Properties

IUPAC Name

2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18-10-16-2-1-3-17(16)19-21(18)12-14-4-7-20(8-5-14)11-15-6-9-23-13-15/h10,14-15H,1-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZOWGRLIHCMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement characterized by a cyclopenta[c]pyridazinone core, which integrates multiple functional groups. The presence of an oxolan ring and a piperidine substituent contributes to its structural complexity and potential biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H25N5O
Molecular Weight343.4 g/mol
CAS Number2097917-89-8
Structural FormulaStructural Formula

Biological Activity

Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities. These include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes relevant to various diseases.
  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth.
  • Anticancer Properties : Some derivatives have demonstrated activity against cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Kinases : Many pyridazinone derivatives are known to inhibit tyrosine kinases, which play critical roles in cell signaling and cancer progression.
  • Interaction with Receptors : The structural features suggest potential interactions with various receptors involved in neurotransmission and inflammation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally similar compounds. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with some derivatives achieving IC50 values below 10 µg/mL .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted that compounds with similar structural motifs effectively inhibited acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections .

Study 3: Docking Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed favorable interactions with amino acids critical for enzyme activity, supporting further exploration of its pharmacological profile .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
6-(1H-pyrazol-4-yl)-2-pyridazinonePyrazole ring attached to pyridazineTyrosine kinase inhibition
5-pyrimidinyl pyridazinonePyrimidine fused with pyridazineAnticancer properties
3-piperidinyl pyridazinonePiperidine ring attached to pyridazineAntimicrobial activity

This comparative analysis underscores the influence of specific substituents on the biological activities exhibited by these compounds.

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